molecular formula C17H20N2O6S B15007901 Ethyl 4-methyl-2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-1,3-thiazole-5-carboxylate

Ethyl 4-methyl-2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-1,3-thiazole-5-carboxylate

Cat. No.: B15007901
M. Wt: 380.4 g/mol
InChI Key: PKJQMAYRZAVRII-UHFFFAOYSA-N
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Description

ETHYL 4-METHYL-2-(3,4,5-TRIMETHOXYBENZAMIDO)-1,3-THIAZOLE-5-CARBOXYLATE: is a complex organic compound that features a thiazole ring, a benzamide group, and multiple methoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-METHYL-2-(3,4,5-TRIMETHOXYBENZAMIDO)-1,3-THIAZOLE-5-CARBOXYLATE typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of α-haloketones with thiourea.

    Introduction of the Benzamide Group: The benzamide group is introduced via an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Methoxylation: The methoxy groups are typically introduced through methylation reactions using methyl iodide and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups in the benzamide moiety, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

ETHYL 4-METHYL-2-(3,4,5-TRIMETHOXYBENZAMIDO)-1,3-THIAZOLE-5-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ETHYL 4-METHYL-2-(3,4,5-TRIMETHOXYBENZAMIDO)-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-2-(3,4,5-trimethoxybenzylidene)thiazole
  • 2-(3,4,5-Trimethoxyphenyl)-4-methylthiazole
  • 3,4,5-Trimethoxybenzamide derivatives

Uniqueness

ETHYL 4-METHYL-2-(3,4,5-TRIMETHOXYBENZAMIDO)-1,3-THIAZOLE-5-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thiazole ring and multiple methoxy groups make it particularly versatile in various chemical reactions and potential therapeutic applications.

Properties

Molecular Formula

C17H20N2O6S

Molecular Weight

380.4 g/mol

IUPAC Name

ethyl 4-methyl-2-[(3,4,5-trimethoxybenzoyl)amino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C17H20N2O6S/c1-6-25-16(21)14-9(2)18-17(26-14)19-15(20)10-7-11(22-3)13(24-5)12(8-10)23-4/h7-8H,6H2,1-5H3,(H,18,19,20)

InChI Key

PKJQMAYRZAVRII-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C

Origin of Product

United States

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